molecular formula C26H23N5O B5614475 N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide

Cat. No.: B5614475
M. Wt: 421.5 g/mol
InChI Key: JIJOHWTUECHDQF-OVVQPSECSA-N
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Description

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a phenylmethylideneamino group, and a diphenylpyrimidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,6-diphenylpyrimidine-2-carboxamide under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common catalysts used in this synthesis include acetic anhydride and pyridine, while solvents such as ethanol or methanol are employed to dissolve the reactants and promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new compounds with substituted functional groups.

Scientific Research Applications

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide is unique due to its specific combination of functional groups and structural features This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields of research

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O/c1-31(2)22-15-13-19(14-16-22)18-27-30-26(32)25-28-23(20-9-5-3-6-10-20)17-24(29-25)21-11-7-4-8-12-21/h3-18H,1-2H3,(H,30,32)/b27-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJOHWTUECHDQF-OVVQPSECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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